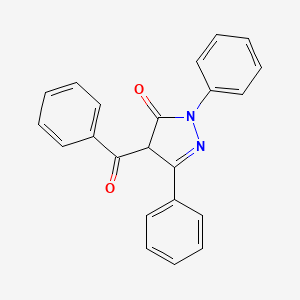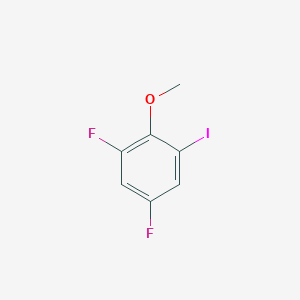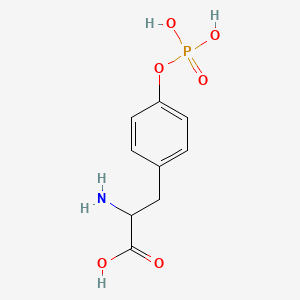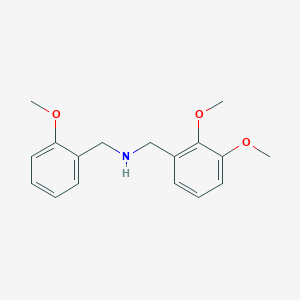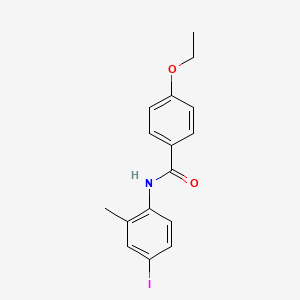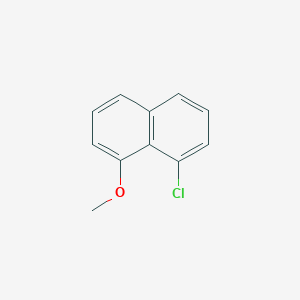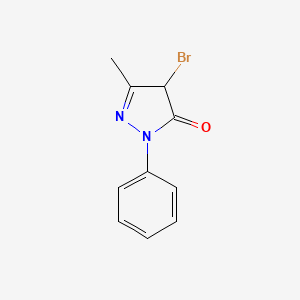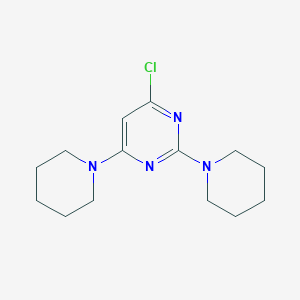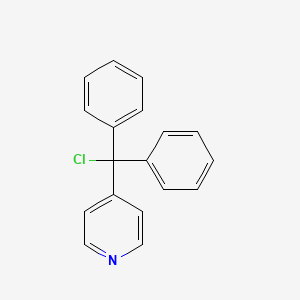
4-(Chlorodiphenylmethyl)pyridine
概要
説明
4-(Chlorodiphenylmethyl)pyridine , also known by its chemical formula C18H14ClN , is a compound with an average mass of 279.763 Da . Its molecular structure consists of a pyridine ring substituted with a chlorodiphenylmethyl group. The compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science .
Molecular Structure Analysis
The molecular structure of 4-(Chlorodiphenylmethyl)pyridine comprises a pyridine ring (with nitrogen and carbon atoms) and a chlorodiphenylmethyl group. The arrangement of atoms and bond angles significantly influences its chemical properties and reactivity. Refer to Figure 1 for the visual representation of its structure .
科学的研究の応用
Synthesis and Structural Analysis
4-(Chlorodiphenylmethyl)pyridine and its derivatives have been extensively used in the synthesis of complex organic compounds. For example, new Tetrathiafulvalene-π-Spacer-Acceptor derivatives have been synthesized using a compound structurally related to 4-(Chlorodiphenylmethyl)pyridine. These compounds demonstrate interesting optical and electrochemical properties due to an intramolecular charge transfer, highlighting their potential in materials science (Andreu et al., 2000).
Catalysis
Derivatives of 4-(Chlorodiphenylmethyl)pyridine have been employed as catalysts in chemical reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative, is used as a recyclable catalyst for acylation of inert alcohols, demonstrating its utility in organic synthesis and industrial applications (Liu et al., 2014).
Photochemical Applications
Compounds related to 4-(Chlorodiphenylmethyl)pyridine have been utilized in photochemical applications. A study demonstrated the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine under photo-irradiating conditions. This method is particularly useful for creating biologically active and functional molecules with 4-pyridine substructures (Hoshikawa & Inoue, 2013).
Ligand Synthesis
Synthesis of various ligands using 4-functionalized pyridine-based derivatives has been explored. These ligands, having different functional groups like aminomethyl and methylimidazolyl, can act as terdentate ligands for metal ions, indicating their potential in coordination chemistry and metal-organic frameworks (Vermonden et al., 2003).
Material Science and Optoelectronics
4-(Chlorodiphenylmethyl)pyridine derivatives have been utilized in the development of materials with unique properties. For instance, new pyridine-containing polyimides have been synthesized, showing high glass transition and thermal stability. These materials have potential applications in the field of high-performance plastics and optoelectronics due to their unique fluorescence properties (Wang et al., 2008).
特性
IUPAC Name |
4-[chloro(diphenyl)methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN/c19-18(15-7-3-1-4-8-15,16-9-5-2-6-10-16)17-11-13-20-14-12-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIXRQUPXNEJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00528911 | |
| Record name | 4-[Chloro(diphenyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00528911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chlorodiphenylmethyl)pyridine | |
CAS RN |
42362-54-9 | |
| Record name | 4-[Chloro(diphenyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00528911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

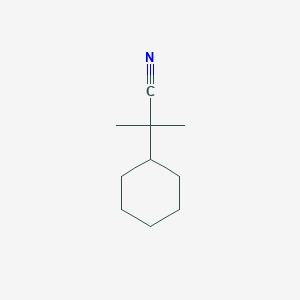
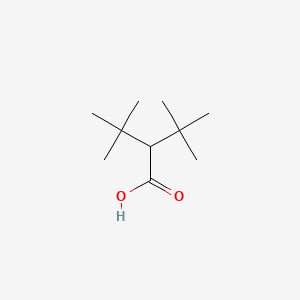
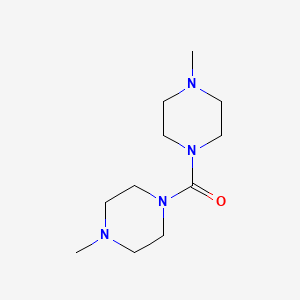
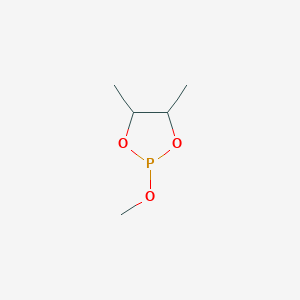
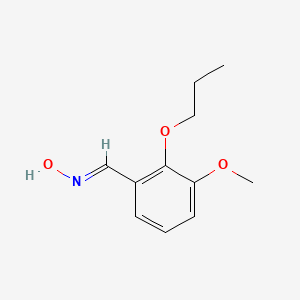
![3-[(2-Morpholin-4-ylethyl)amino]propanenitrile](/img/structure/B3052479.png)
